BZiPAR
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Overview
Description
Preparation Methods
The synthesis of BZiPAR involves the conjugation of rhodamine 110 with the tripeptide N-CBZ-L-isoleucyl-L-prolyl-L-arginine. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to achieve high purity and yield .
Chemical Reactions Analysis
BZiPAR undergoes several types of chemical reactions, primarily hydrolysis and enzymatic cleavage. The compound is hydrolyzed by lysosomal proteases, resulting in the release of rhodamine 110, which exhibits fluorescence. Common reagents used in these reactions include various proteases such as trypsin and lysosomal enzymes. The major product formed from these reactions is rhodamine 110, which can be detected through its fluorescent properties .
Scientific Research Applications
BZiPAR has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and protease activity.
Biology: Employed in live-cell imaging to monitor lysosomal activity and protein degradation.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Mechanism of Action
The mechanism of action of BZiPAR involves its hydrolysis by proteases, leading to the release of rhodamine 110. This process results in an increase in fluorescence, which can be measured to monitor enzyme activity. The molecular targets of this compound include various proteases such as trypsin and lysosomal enzymes. The pathways involved in its action are primarily related to protein degradation and lysosomal function .
Comparison with Similar Compounds
BZiPAR is unique due to its high sensitivity and specificity for proteases. Similar compounds include other rhodamine-based probes such as Rhodamine 110, bis-(N-CBZ-L-arginine amide) and Rhodamine 110, bis-(N-CBZ-L-phenylalanine amide). These compounds also serve as substrates for proteases but differ in their peptide sequences, which can affect their specificity and sensitivity .
Properties
Molecular Formula |
C70H88Cl2N14O13 |
---|---|
Molecular Weight |
1404.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1 |
InChI Key |
NRNXYRMTOZVNOC-WBUVULFPSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Origin of Product |
United States |
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